Cas no 1331239-65-6 (6-ethoxy-4-[(4-ethylphenyl)amino]quinoline-3-carbonitrile hydrochloride)

6-Ethoxy-4-[(4-ethylphenyl)amino]quinoline-3-carbonitrile hydrochloride is a synthetic quinoline derivative with potential applications in pharmaceutical and biochemical research. Its structural features, including the ethoxy and ethylphenylamino substituents, contribute to its unique reactivity and binding properties. The hydrochloride salt form enhances solubility, facilitating handling in aqueous-based studies. This compound may serve as an intermediate in the synthesis of biologically active molecules or as a scaffold for drug development due to its quinoline core, which is known for its versatility in medicinal chemistry. Its well-defined chemical structure allows for precise modifications, making it a valuable tool for targeted research applications.
6-ethoxy-4-[(4-ethylphenyl)amino]quinoline-3-carbonitrile hydrochloride structure
1331239-65-6 structure
商品名:6-ethoxy-4-[(4-ethylphenyl)amino]quinoline-3-carbonitrile hydrochloride
CAS番号:1331239-65-6
MF:C20H20ClN3O
メガワット:353.845303535461
CID:5399608

6-ethoxy-4-[(4-ethylphenyl)amino]quinoline-3-carbonitrile hydrochloride 化学的及び物理的性質

名前と識別子

    • 6-ethoxy-4-(4-ethylanilino)quinoline-3-carbonitrile:hydrochloride
    • 6-ethoxy-4-[(4-ethylphenyl)amino]quinoline-3-carbonitrile hydrochloride
    • インチ: 1S/C20H19N3O.ClH/c1-3-14-5-7-16(8-6-14)23-20-15(12-21)13-22-19-10-9-17(24-4-2)11-18(19)20;/h5-11,13H,3-4H2,1-2H3,(H,22,23);1H
    • InChIKey: HPECGAGIBHIGAW-UHFFFAOYSA-N
    • ほほえんだ: N1C2C(=CC(OCC)=CC=2)C(NC2=CC=C(CC)C=C2)=C(C#N)C=1.[H]Cl

6-ethoxy-4-[(4-ethylphenyl)amino]quinoline-3-carbonitrile hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3382-2697-5μmol
6-ethoxy-4-[(4-ethylphenyl)amino]quinoline-3-carbonitrile hydrochloride
1331239-65-6 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3382-2697-10mg
6-ethoxy-4-[(4-ethylphenyl)amino]quinoline-3-carbonitrile hydrochloride
1331239-65-6 90%+
10mg
$79.0 2023-04-26
Life Chemicals
F3382-2697-10μmol
6-ethoxy-4-[(4-ethylphenyl)amino]quinoline-3-carbonitrile hydrochloride
1331239-65-6 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3382-2697-20mg
6-ethoxy-4-[(4-ethylphenyl)amino]quinoline-3-carbonitrile hydrochloride
1331239-65-6 90%+
20mg
$99.0 2023-04-26
Life Chemicals
F3382-2697-2μmol
6-ethoxy-4-[(4-ethylphenyl)amino]quinoline-3-carbonitrile hydrochloride
1331239-65-6 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3382-2697-2mg
6-ethoxy-4-[(4-ethylphenyl)amino]quinoline-3-carbonitrile hydrochloride
1331239-65-6 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3382-2697-20μmol
6-ethoxy-4-[(4-ethylphenyl)amino]quinoline-3-carbonitrile hydrochloride
1331239-65-6 90%+
20μl
$79.0 2023-04-26
Life Chemicals
F3382-2697-1mg
6-ethoxy-4-[(4-ethylphenyl)amino]quinoline-3-carbonitrile hydrochloride
1331239-65-6 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3382-2697-5mg
6-ethoxy-4-[(4-ethylphenyl)amino]quinoline-3-carbonitrile hydrochloride
1331239-65-6 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3382-2697-3mg
6-ethoxy-4-[(4-ethylphenyl)amino]quinoline-3-carbonitrile hydrochloride
1331239-65-6 90%+
3mg
$63.0 2023-04-26

6-ethoxy-4-[(4-ethylphenyl)amino]quinoline-3-carbonitrile hydrochloride 関連文献

6-ethoxy-4-[(4-ethylphenyl)amino]quinoline-3-carbonitrile hydrochlorideに関する追加情報

6-Ethoxy-4-[(4-Ethylphenyl)amino]Quinoline-3-Carbonitrile Hydrochloride: A Comprehensive Overview

6-Ethoxy-4-[(4-Ethylphenyl)amino]Quinoline-3-Carbonitrile Hydrochloride (CAS No. 1331239-65-6) is a highly specialized compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, with its unique structural features, has demonstrated potential in various applications, particularly in drug discovery and development. The molecule's structure, comprising a quinoline backbone with ethoxy and ethylphenyl substituents, along with a cyano group and hydrochloride salt, contributes to its distinctive chemical properties and biological activity.

The quinoline core of this compound is a well-known heterocyclic aromatic system that has been extensively studied for its versatility in medicinal chemistry. Quinoline derivatives are often employed as scaffolds for designing bioactive molecules due to their ability to interact with various biological targets, such as enzymes and receptors. The ethoxy and ethylphenyl substituents further enhance the compound's pharmacokinetic properties, including solubility and bioavailability. Recent studies have highlighted the importance of such substituents in optimizing the drug-like qualities of quinoline derivatives.

One of the most intriguing aspects of 6-Ethoxy-4-[(4-Ethylphenyl)amino]Quinoline-3-Carbonitrile Hydrochloride is its potential as a lead compound in anticancer research. Preclinical studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines, making it a promising candidate for further investigation. The cyano group at the 3-position of the quinoline ring plays a crucial role in modulating the compound's electronic properties, which in turn influences its interaction with cellular targets.

In addition to its anticancer potential, this compound has also been explored for its anti-inflammatory properties. Research indicates that it may inhibit key inflammatory pathways, offering a novel approach to managing chronic inflammatory diseases. The hydrochloride salt form of the compound is particularly advantageous for pharmaceutical applications, as it enhances stability and solubility compared to the free base.

The synthesis of 6-Ethoxy-4-[(4-Ethylphenyl)amino]Quinoline-3-Carbonitrile Hydrochloride involves a series of well-established organic reactions, including nucleophilic substitution and condensation processes. These methods ensure high yields and purity, making the compound suitable for large-scale production if required. Recent advancements in green chemistry have also paved the way for more sustainable synthesis routes, reducing environmental impact while maintaining product quality.

From an analytical standpoint, this compound can be thoroughly characterized using modern spectroscopic techniques such as NMR, IR, and UV-Vis spectroscopy. These methods provide detailed insights into the molecular structure and confirm the presence of all functional groups. Additionally, mass spectrometry has been instrumental in determining the molecular weight and confirming the identity of the hydrochloride salt.

Looking ahead, 6-Ethoxy-4-[(4-Ethylphenyl)amino]Quinoline-3-Carbonitrile Hydrochloride holds immense potential for further exploration in preclinical studies. Its unique combination of structural features and biological activities positions it as a valuable tool in drug discovery pipelines. Researchers are currently investigating its mechanism of action at the molecular level to better understand how it interacts with cellular pathways and exerts its therapeutic effects.

In conclusion, 6-Ethoxy-4-[(4-Ethylphenyl)amino]Quinoline-3-Carbonitrile Hydrochloride (CAS No. 1331239-65

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